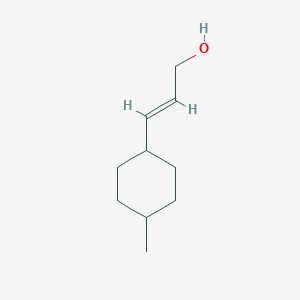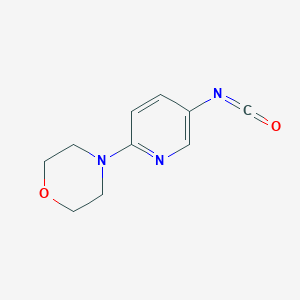
4-(5-Isocyanatopyridin-2-YL)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Isocyanatopyridin-2-YL)morpholine is a chemical compound that features a morpholine ring attached to a pyridine ring via an isocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Isocyanatopyridin-2-YL)morpholine typically involves the reaction of 5-amino-2-chloropyridine with phosgene to form 5-isocyanato-2-chloropyridine. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Isocyanatopyridin-2-YL)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Cycloaddition: The isocyanate group can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can be carried out using water or aqueous acids/bases at ambient conditions.
Cycloaddition: Reagents such as azides or alkynes can be used under mild heating conditions.
Major Products Formed
Ureas and carbamates: Formed from nucleophilic substitution reactions.
Amines: Formed from hydrolysis reactions.
Heterocyclic compounds: Formed from cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
4-(5-Isocyanatopyridin-2-YL)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Material Science: It can be used in the development of polymers and coatings with specific properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions due to its reactive isocyanate group.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(5-Isocyanatopyridin-2-YL)morpholine primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The compound can also act as a cross-linking agent in polymers, enhancing their mechanical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Isothiocyanatopyridin-2-YL)morpholine: Similar structure but with an isothiocyanate group instead of an isocyanate group.
4-(5-Aminopyridin-2-YL)morpholine: Contains an amino group instead of an isocyanate group.
4-(5-Chloropyridin-2-YL)morpholine: Contains a chlorine atom instead of an isocyanate group.
Uniqueness
4-(5-Isocyanatopyridin-2-YL)morpholine is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds with diverse applications.
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
4-(5-isocyanatopyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H11N3O2/c14-8-12-9-1-2-10(11-7-9)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |
InChI-Schlüssel |
SZBOMOGCSQTLTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC=C(C=C2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


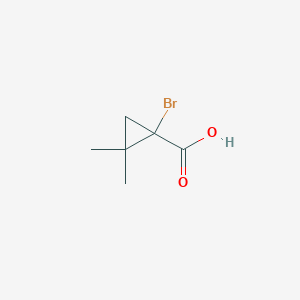
![3-[3-Oxo-3-(piperidin-1-yl)propyl]-1-(2-phenylethyl)-1,2-dihydroquinoxalin-2-one](/img/structure/B15318012.png)
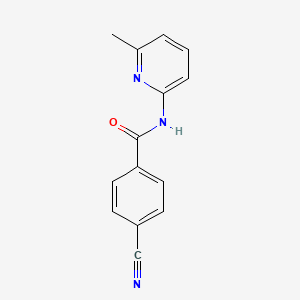

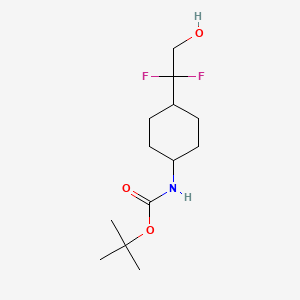
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide](/img/structure/B15318024.png)
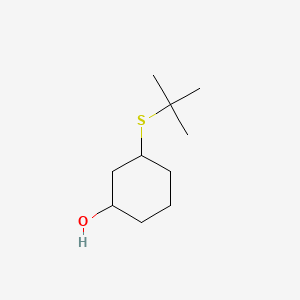



![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)
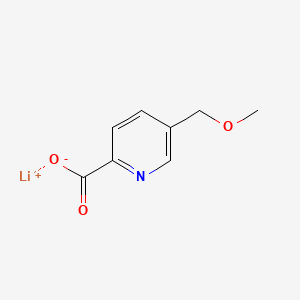
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)
